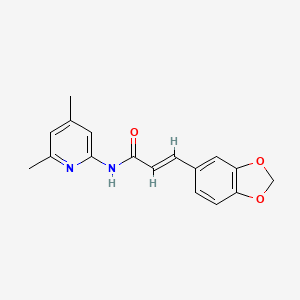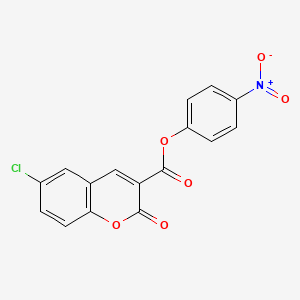![molecular formula C17H16F3NO2 B5807275 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. TFP belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of effects on the body.
作用机制
The exact mechanism of action of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to work by binding to estrogen receptors in different tissues and modulating their activity. This can lead to a range of effects on the body, including changes in gene expression, cellular signaling pathways, and physiological processes.
Biochemical and Physiological Effects
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate estrogen receptor activity in different tissues. This can lead to changes in gene expression, cellular signaling pathways, and physiological processes, such as bone density, lipid metabolism, and cardiovascular function.
实验室实验的优点和局限性
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments, including its ability to selectively modulate estrogen receptor activity in different tissues. This can allow researchers to study the effects of estrogen signaling in specific tissues or cell types, which can be useful for understanding the underlying mechanisms of disease. However, 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are several potential future directions for research on 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, including the development of new therapeutic applications and the exploration of its effects on different tissues and cell types. Additionally, the use of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide in combination with other drugs or therapies may hold promise for improving treatment outcomes in a range of conditions. Finally, further research is needed to fully understand the mechanism of action of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide and its potential side effects in different populations.
合成方法
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is typically synthesized using a multi-step process involving the reaction of several different chemical compounds. The exact synthesis method can vary depending on the desired purity and yield of the final product, but typically involves the use of organic solvents and various chemical reagents.
科学研究应用
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Specifically, 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have a range of effects on the body, including the ability to modulate estrogen receptors in different tissues. This has led to interest in 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide as a potential treatment for a range of conditions, including breast cancer, osteoporosis, and cardiovascular disease.
属性
IUPAC Name |
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-5-7-15(8-6-12)23-10-9-16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVTFSFPMBDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)



![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)



![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)